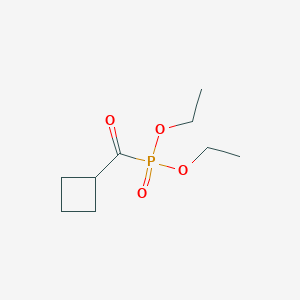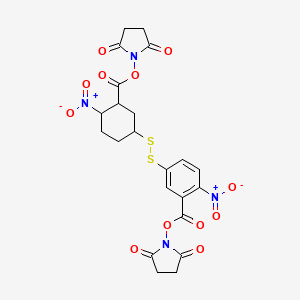
2,5-Dioxopyrrolidin-1-yl 5-((3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-4-nitrocyclohexyl)disulfanyl)-2-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dioxopyrrolidin-1-yl 5-((3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-4-nitrocyclohexyl)disulfanyl)-2-nitrobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of multiple functional groups, including nitro, disulfide, and ester groups, which contribute to its reactivity and versatility in chemical synthesis and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 5-((3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-4-nitrocyclohexyl)disulfanyl)-2-nitrobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the activation of polyethylene glycol with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC)
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to isolate and purify the desired compound .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 5-((3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-4-nitrocyclohexyl)disulfanyl)-2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The disulfide bonds can be cleaved under reducing conditions to form thiols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as lithium aluminum hydride (LiAlH4) for reduction reactions and oxidizing agents like hydrogen peroxide (H2O2) for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields amines, while cleavage of the disulfide bonds produces thiols.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 5-((3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-4-nitrocyclohexyl)disulfanyl)-2-nitrobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Facilitates the conjugation of proteins and other biomolecules, making it useful in bioconjugation and labeling studies.
Medicine: Employed in drug delivery systems, particularly in the formation of nanoparticles and liposomes for targeted drug delivery.
Industry: Utilized in the production of advanced materials and as a crosslinking agent in polymer chemistry.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 5-((3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-4-nitrocyclohexyl)disulfanyl)-2-nitrobenzoate involves the formation of reversible linkages between biomacromolecules and active small molecules. The N-hydroxysuccinimide (NHS) groups react with amines to form stable amide bonds, while the disulfide bond can be cleaved under reducing conditions, allowing for controlled release of the linked molecules.
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl acrylate: A protein crosslinker that reacts with monoclonal antibodies to modify lysine residues.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: A hybrid anticonvulsant with broad-spectrum activity in animal seizure models.
Bis(2,5-dioxopyrrolidin-1-yl) (disulfanediylbis(ethane-2,1-diyl)): A homobifunctional polyethylene glycol linker used in bioconjugation.
Uniqueness
What sets 2,5-Dioxopyrrolidin-1-yl 5-((3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-4-nitrocyclohexyl)disulfanyl)-2-nitrobenzoate apart is its combination of functional groups, which allows for versatile applications in various fields. Its ability to form stable amide bonds and reversible disulfide linkages makes it particularly valuable in drug delivery and bioconjugation studies.
Properties
Molecular Formula |
C22H20N4O12S2 |
|---|---|
Molecular Weight |
596.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-[[3-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-4-nitrocyclohexyl]disulfanyl]-2-nitrobenzoate |
InChI |
InChI=1S/C22H20N4O12S2/c27-17-5-6-18(28)23(17)37-21(31)13-9-11(1-3-15(13)25(33)34)39-40-12-2-4-16(26(35)36)14(10-12)22(32)38-24-19(29)7-8-20(24)30/h1,3,9,12,14,16H,2,4-8,10H2 |
InChI Key |
JTLGNQOINQOSBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(CC1SSC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)ON3C(=O)CCC3=O)C(=O)ON4C(=O)CCC4=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




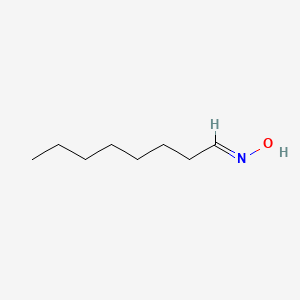
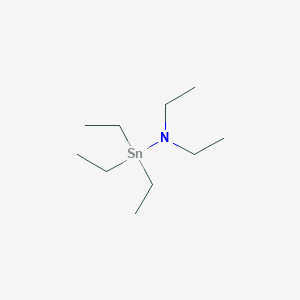

![3-{4-[2-(5-Benzoyl-indol-1-yl)ethoxy]phenyl}-2-ethoxy-propanoic acid](/img/structure/B14753653.png)

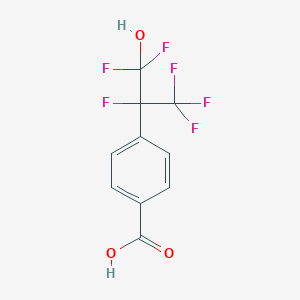
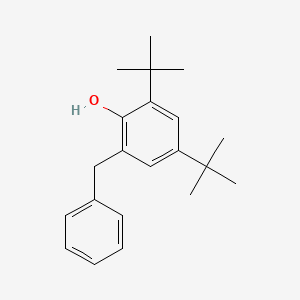
![7-Oxa-2,5-dithiabicyclo[2.2.1]heptane](/img/structure/B14753674.png)
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B14753675.png)
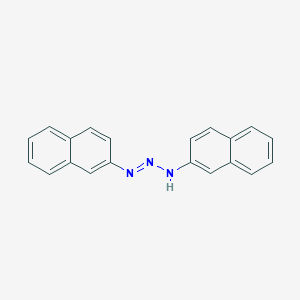
![[4-({[4-(Acetylamino)phenyl]sulfonyl}amino)phenyl]acetic acid](/img/structure/B14753683.png)
